N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-13-6-3-10(4-7-13)16(20)18-14-8-11-2-5-12(19)9-15(11)23-17(14)21/h2-9,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKTXNLARSZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide typically involves the acylation of 7-hydroxy-2H-chromen-2-one (also known as 7-hydroxycoumarin) with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction being conducted at room temperature for a few hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of coumarins, including N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
Coumarin derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in vitro. These properties suggest its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests potential therapeutic applications in cognitive disorders .
Case Study 1: Antimicrobial Screening
A study evaluated various coumarin derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound showed promising results, inhibiting bacterial growth at low concentrations compared to standard antibiotics.
Case Study 2: Neuroprotective Activity
In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The biological activity of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are involved in neurological processes. The methoxybenzamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
Compound 4g : 2-(2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid
- Core Structure: Coumarin with an 8-methoxy substituent and a thiazolidinone-acetic acid hybrid side chain.
- Key Differences: Substituent Position: Methoxy at position 8 (vs. 7-hydroxy in the target compound), altering electronic distribution. Functional Groups: Incorporates a hydrazono-thiazolidinone ring, introducing conformational rigidity and additional hydrogen-bonding sites.
- Physical Properties : Melting point 206–208°C; IR bands for lactone (–C=O), amide (–C=O), and methoxy (C–O–C) groups.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
Benzamide-Containing Analogues with Heterocyclic Cores
Compound 7j : N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide
- Core Structure: Quinazolinone scaffold with 4-methoxybenzamide.
- Key Differences: Core Heterocycle: Quinazolinone (vs. coumarin), altering π-π stacking and hydrophobic interactions.
USP Pimobendan Related Compound B : N-[2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]-4-methoxybenzamide
Substitution Pattern and Electronic Effects
- Methoxy vs. Hydroxy: The target’s 7-hydroxy group increases polarity and hydrogen-bond donor capacity, whereas methoxy groups (e.g., in 4g and 7j) enhance lipophilicity and electron-donating effects.
- Positional Isomerism :
Data Table: Structural and Functional Comparison
Research Implications
- Structure-Activity Relationships (SAR): The 4-methoxybenzamide group appears critical across diverse scaffolds (coumarin, quinazolinone, pyridazine) for molecular recognition, suggesting its role as a pharmacophore.
- Synthetic Strategies : Diazonium coupling () and microwave-assisted synthesis () are viable for coumarin-benzamide hybrids.
- Biological Potential: The target compound’s 7-hydroxy group may confer antioxidant properties, while its benzamide moiety could align with kinase inhibition pathways observed in quinazolinone analogues.
Biological Activity
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a hydroxyl group at the 7-position and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 299.29 g/mol. The structural formula can be represented as follows:
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which help mitigate oxidative stress in cells by scavenging free radicals.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediators, reducing inflammation in various models.
- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Antioxidant and Anti-inflammatory Properties
Research has demonstrated that this compound possesses potent antioxidant capabilities. In vitro studies have shown that it significantly reduces markers of oxidative stress, such as malondialdehyde (MDA) levels, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Anticancer Studies
A notable study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.3 | Inhibition of proliferation |
Cardioprotective Effects
In a rat model of myocardial infarction induced by isoproterenol, this compound demonstrated cardioprotective effects. It significantly reduced cardiac injury markers and improved lipid profiles, suggesting its potential as a therapeutic agent for heart diseases .
Case Studies
- Myocardial Infarction Model : A study involving rats showed that pretreatment with this compound reduced myocardial damage by decreasing oxidative stress markers and improving cardiac function post-infarction .
- Cancer Cell Lines : In vitro studies on MCF-7 cells revealed that the compound inhibited cell growth by inducing apoptosis, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. How is the crystal structure of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide determined, and what software tools are essential for refinement?
- Methodological Answer : X-ray crystallography is the primary method. Single crystals are grown via slow evaporation or diffusion techniques. Data collection involves diffractometers (e.g., Bruker D8), followed by structure solution using direct methods in SHELXS and refinement via SHELXL . Hydrogen bonding and π-π stacking interactions are analyzed using ORTEP for visualization . Key metrics (R-factor, displacement parameters) validate structural accuracy.
Q. What synthetic routes are commonly employed to prepare This compound?
- Methodological Answer : A multi-step approach is typical:
Coumarin core synthesis : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.
Amide coupling : React 7-hydroxycoumarin-3-carboxylic acid with 4-methoxybenzoyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in anhydrous dichloromethane .
- Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions and coupling constants (e.g., methoxy protons at δ 3.8–4.0 ppm).
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~327.28 g/mol) .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize impurities such as N-alkylated byproducts or unreacted intermediates?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
- Condition Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-methoxybenzoyl chloride), temperature (0–5°C for amidation), and catalysts (e.g., DMAP for acyl transfer).
- Byproduct Analysis : Compare retention times (HPLC) and fragmentation patterns (MS/MS) against reference standards (e.g., N-(2-amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide) .
Q. How are discrepancies in crystallographic data (e.g., bond length variations) resolved during refinement?
- Methodological Answer :
- Data Reconciliation : Cross-validate using multiple datasets. Apply restraints (e.g., DFIX in SHELXL) for chemically equivalent bonds.
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) are refined to distinguish static disorder from dynamic motion.
- Validation Tools : PLATON checks for missed symmetry, while Mercury visualizes electron density maps .
Q. What computational methods predict the compound’s bioavailability and receptor-binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., PDE IV or kinase enzymes).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- MD Simulations : GROMACS assesses stability in aqueous/lipid bilayers over 100-ns trajectories .
Q. How is biological activity evaluated in vitro, particularly for anti-inflammatory or enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : For PDE IV inhibition, measure cAMP levels via ELISA after treating HEK293 cells expressing recombinant PDE IV .
- Cytokine Profiling : Use LPS-stimulated macrophages (RAW264.7) to quantify TNF-α/IL-6 via qPCR or multiplex assays.
- Dose-Response Curves : IC values are calculated using GraphPad Prism (nonlinear regression) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
